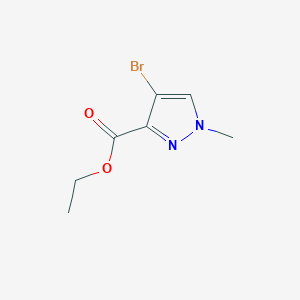

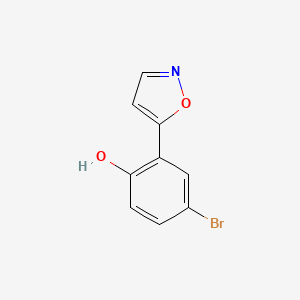

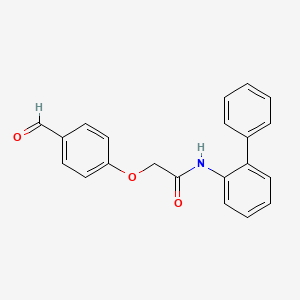

![molecular formula C8H8FNO4S B1331737 {[(2-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 554438-95-8](/img/structure/B1331737.png)

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” is a unique chemical compound with the empirical formula C8H8FNO4S and a molecular weight of 233.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” can be represented by the SMILES stringOC(=O)CNS(=O)(=O)c1ccc(F)cc1 . The InChI key for this compound is XAEAUZAGDOXYIE-UHFFFAOYSA-N .

科学的研究の応用

Synthesis and Chemistry

- The compound has been utilized in the synthesis of glycosyl donors in carbohydrate chemistry, demonstrating its role in protecting hydroxyl groups during chemical reactions. This application is critical for creating specific molecular structures in research and drug development (Spjut, Qian, & Elofsson, 2010).

- Research on monofluorinated small molecules, including 2-Amino-2-(2-fluorophenyl)acetic acid, has shed light on their structural properties and potential applications in crystallography and molecular design (Burns & Hagaman, 1993).

- It's been involved in the development of new synthetic methods for aliphatic sulfonyl fluorides, highlighting its utility in chemical biology and molecular pharmacology research (Xu et al., 2019).

Chemical Biology and Pharmacology

- The compound has been used in the chemical modification of membranes, specifically impacting ion permeability in human red blood cells. This has implications for understanding cellular mechanisms and developing treatments for related diseases (Knauf & Rothstein, 1971).

- Its derivatives have been synthesized and evaluated for anticancer activity in vitro, suggesting its potential in drug development and cancer treatment research (Ying-xiang, 2007).

Molecular and Structural Analysis

- It has played a role in the synthesis of fluorescent amino acids, providing a tool for studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).

- The compound has been a part of research in the fluorographic detection of radioactivity in polyacrylamide gels, contributing to advancements in biochemical research techniques (Skinner & Griswold, 1983).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may also affect multiple biochemical pathways.

Result of Action

Based on the broad spectrum of biological activities associated with similar compounds , it can be hypothesized that {[(2-Fluorophenyl)sulfonyl]amino}acetic acid may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVJBFXDPYNOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293244 |

Source

|

| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid | |

CAS RN |

554438-95-8 |

Source

|

| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554438-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

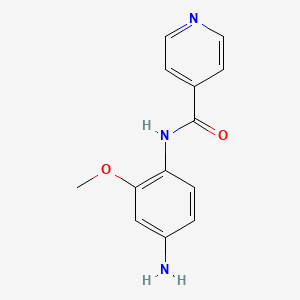

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

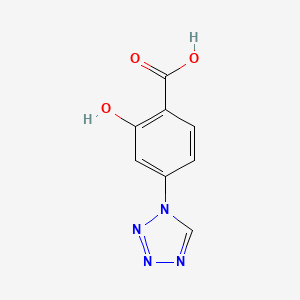

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

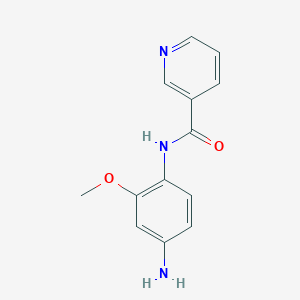

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)